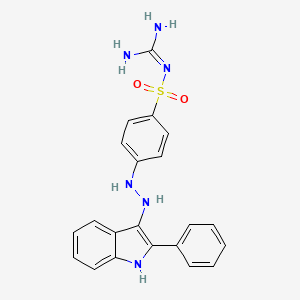

N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide

Description

N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with an aminoiminomethyl (guanidine) group and a hydrazino-linked 2-phenylindole moiety.

Properties

CAS No. |

88152-02-7 |

|---|---|

Molecular Formula |

C21H20N6O2S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-[4-[2-(2-phenyl-1H-indol-3-yl)hydrazinyl]phenyl]sulfonylguanidine |

InChI |

InChI=1S/C21H20N6O2S/c22-21(23)27-30(28,29)16-12-10-15(11-13-16)25-26-20-17-8-4-5-9-18(17)24-19(20)14-6-2-1-3-7-14/h1-13,24-26H,(H4,22,23,27) |

InChI Key |

WHWWGCSNBCUPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)NNC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide typically involves multiple steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the indole-sulfonamide intermediate with an appropriate amine or hydrazine derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced forms of the indole or sulfonamide groups.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting cancer or infectious diseases.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the sulfonamide group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[2-(1-Acetyl-2-oxopropylidene)hydrazino]-N-(pyrimidin-2-yl)benzenesulfonamide

- Structure : Contains a pyrimidine-substituted sulfonamide and a hydrazine-linked acetyl-oxopropylidene group.

- Synthesis : Derived from sulfadiazine via diazotization and coupling with acetylacetone. Yield: 78% .

- Key Features: Intramolecular N–H···O hydrogen bonding stabilizes the non-planar conformation. Forms dimeric aggregates via intermolecular N–H···N hydrogen bonds.

- Comparison :

- The guanidine group in the target compound may offer stronger ionic interactions compared to the pyrimidine substituent.

- Both compounds utilize hydrazine linkages, but the indole moiety in the target compound could enhance lipophilicity and membrane penetration.

4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide

- Structure: Features a pyrazolidinone-dione group and a 5-methylisoxazole substituent.

- Key Features: The pyrazolidinone-dione moiety may confer anti-inflammatory or cyclooxygenase (COX) inhibitory activity. Isoxazole enhances metabolic stability and solubility.

N-(4-Chlorophenyl)-N-{2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}-4-(2-thienylmethoxy)benzenesulfonamide

- Structure : Includes a 2-thienylmethoxy group and a 2-oxoindole hydrazine moiety.

- Key Features: Chlorophenyl and thienyl groups increase lipophilicity, aiding blood-brain barrier penetration. The oxoindole-hydrazine group may mimic endogenous ligands for receptor binding.

- Comparison :

- The target compound lacks the thienylmethoxy substituent, which could reduce off-target effects.

- Both compounds share indole-based hydrazine linkages, suggesting similar synthetic routes.

2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide

- Structure : Combines a trifluoromethylphenyl sulfonamide with a 5-methoxyindole acetic acid group.

- Key Features: Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.

- Comparison :

- The target compound’s guanidine group offers different pharmacodynamic interactions compared to the trifluoromethyl substituent.

- Both utilize indole rings, but the acetamide linkage in this compound may limit conformational flexibility compared to the hydrazine bridge.

Structural and Functional Analysis

Biological Activity

N-(Aminoiminomethyl)-4-(2-(2-phenyl-1H-indol-3-yl)hydrazino)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzenesulfonamide moiety, an indole derivative, and a hydrazine functional group. The molecular formula is , with a molecular weight of approximately 396.47 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly carbonic anhydrases and some bacterial enzymes, which may contribute to its therapeutic effects.

- Antiproliferative Effects : Studies have shown that derivatives of indole can exhibit significant antiproliferative activity against various cancer cell lines. This compound may similarly inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound might also possess anti-inflammatory effects.

Biological Activity Data

The following table summarizes key biological activities observed in various studies:

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on HeLa cervical cancer cells. The results indicated that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity at a concentration of 50 µg/mL, suggesting potential applications in treating bacterial infections.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G0/G1 phase arrest in cancer cells, indicating a mechanism for its antiproliferative effects.

- Inflammatory Response Modulation : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages stimulated with LPS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.